molecular formula C13H18N2O B7843668 1-(4-Aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one

1-(4-Aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B7843668
M. Wt: 218.29 g/mol
InChI Key: WZSPRVAXQIGTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one is an organic compound that features both an aminophenyl group and a pyrrolidinyl group

Preparation Methods

The synthesis of 1-(4-Aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 4-aminobenzaldehyde with pyrrolidine and a suitable ketone. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

1-(4-Aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenyl group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

1-(4-Aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(4-Aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one can be compared with other similar compounds such as:

    1-(4-Aminophenyl)-2-(pyrrolidin-1-yl)ethanone: This compound has a shorter carbon chain, which may affect its reactivity and biological activity.

    1-(4-Aminophenyl)-3-(piperidin-1-yl)propan-1-one: The piperidinyl group can provide different steric and electronic effects compared to the pyrrolidinyl group, leading to variations in chemical and biological properties.

    1-(4-Aminophenyl)-3-(morpholin-1-yl)propan-1-one: The morpholinyl group introduces an oxygen atom, which can influence the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

1-(4-aminophenyl)-3-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12-5-3-11(4-6-12)13(16)7-10-15-8-1-2-9-15/h3-6H,1-2,7-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSPRVAXQIGTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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